
Lewis a pentasaccharide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lewis a pentasaccharide is a complex carbohydrate structure that plays a significant role in various biological processes. It is part of the Lewis antigen family, which includes other related structures such as Lewis b and sialyl-Lewis a. These antigens are involved in cell-cell recognition, signaling, and immune responses. The this compound is composed of five monosaccharide units and is known for its involvement in gastrointestinal cancers and other medical conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lewis a pentasaccharide involves multiple steps, including the assembly of monosaccharide units through glycosylation reactions. One common method is the use of glycosyl donors and acceptors in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O) or trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction conditions typically require low temperatures and anhydrous solvents to ensure high yields and selectivity .
Industrial Production Methods: Industrial production of this compound can be achieved through chemo-enzymatic synthesis, which combines chemical and enzymatic steps to produce the desired structure. This method offers high stereoselectivity and economic efficiency. The process involves the preparation of substrates and sugar donors, followed by the use of glycosyltransferases to assemble the pentasaccharide .
Analyse Des Réactions Chimiques
Types of Reactions: Lewis a pentasaccharide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the monosaccharide units, often using reagents like periodic acid.
Reduction: Reduction reactions can be used to convert aldehyde groups to alcohols, typically using sodium borohydride.
Common Reagents and Conditions:
Oxidation: Periodic acid in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Acetic anhydride in pyridine.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the this compound, which can be used for further biological studies and applications .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Lewis a pentasaccharide involves its interaction with specific molecular targets, such as lectins and glycosyltransferases. These interactions can modulate various cellular pathways, including those involved in immune responses and cell signaling. The pentasaccharide can bind to carbohydrate-binding proteins, influencing their activity and downstream effects .
Comparaison Avec Des Composés Similaires
Lewis b: Another member of the Lewis antigen family, differing in the arrangement of its monosaccharide units.
Sialyl-Lewis a: A sialylated version of Lewis a, involved in selectin-mediated cell adhesion.
Lewis x: A related trisaccharide with different biological functions.
Uniqueness: Lewis a pentasaccharide is unique due to its specific structure and its role in gastrointestinal cancers. Its ability to bind strongly to certain bacterial toxins and its involvement in immune responses make it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C32H55NO25 |
|---|---|
Poids moléculaire |
853.8 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO25/c1-7-14(39)17(42)21(46)30(50-7)56-25-12(6-37)54-29(13(33-8(2)38)26(25)57-31-22(47)18(43)15(40)9(3-34)52-31)58-27-16(41)10(4-35)53-32(23(27)48)55-24-11(5-36)51-28(49)20(45)19(24)44/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21-,22+,23+,24+,25+,26+,27-,28?,29-,30-,31-,32-/m0/s1 |
Clé InChI |
DUKURNFHYQXCJG-JEOLMMCMSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)O)CO)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine](/img/structure/B15061919.png)
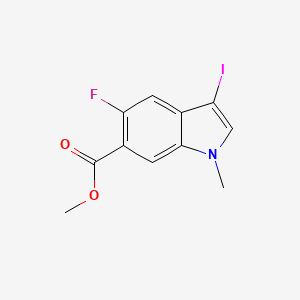

![3-[(6R,13S,19R,22S,25Z,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamide](/img/structure/B15061947.png)
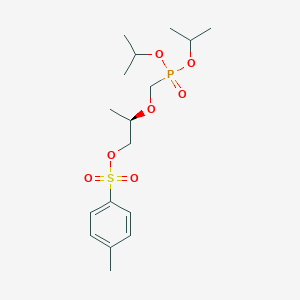
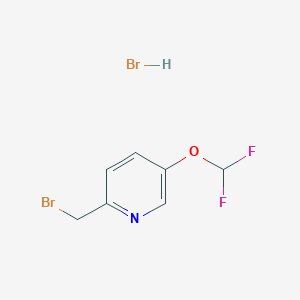

![1-[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B15061971.png)
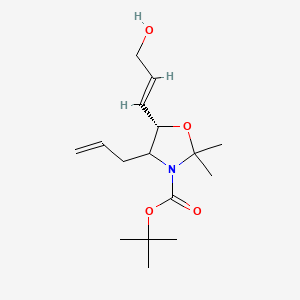
![(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-6-sulfamoyl-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide](/img/structure/B15061978.png)
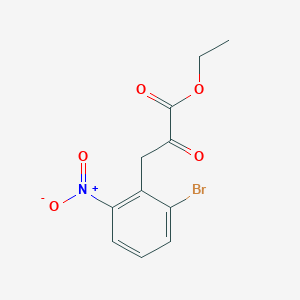
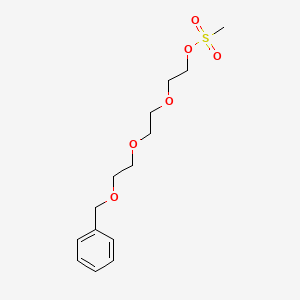
![tert-Butyl (5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15061997.png)

